Melanoma-associated antigen C2 (191-200)
Description
Peptide Sequence and Structural Properties
The melanoma-associated antigen C2 (191-200) peptide exhibits a defined decapeptide sequence of leucine-leucine-phenylalanine-glycine-leucine-alanine-leucine-isoleucine-glutamic acid-valine, corresponding to amino acid positions 191-200 within the parent melanoma-associated antigen C2 protein. This 10-amino acid sequence represents a proteolytically processed fragment that maintains structural integrity suitable for major histocompatibility complex class I presentation. The peptide originates from the human melanoma-associated antigen C2 protein, which belongs to the cancer-testis antigen family and demonstrates restricted expression patterns in normal tissues while being aberrantly expressed in various tumor types.
The structural composition of this peptide reveals several distinctive features that contribute to its immunogenic properties. The N-terminus begins with a leucine-leucine dipeptide motif, followed by phenylalanine at position 3, which serves as a secondary anchor residue for human leukocyte antigen binding. The central region contains glycine at position 4, providing structural flexibility, while leucine at position 5 and alanine at position 6 contribute to the peptide's hydrophobic character. The sequence continues with leucine and isoleucine at positions 7 and 8, respectively, before terminating with glutamic acid and valine at the C-terminus.
The peptide exhibits specific conformational properties that facilitate its recognition by both major histocompatibility complex molecules and T cell receptors. The presence of multiple hydrophobic residues throughout the sequence, particularly leucine residues at positions 1, 2, 5, and 7, creates distinct hydrophobic patches that interact with corresponding pockets within the human leukocyte antigen-A*02:01 binding groove. The single charged residue, glutamic acid at position 9, provides electrostatic interactions that contribute to peptide stability within the binding cleft.
Commercial preparations of this peptide are typically synthesized with >90% purity using high-performance liquid chromatography and mass spectrometry validation. The peptide is commonly supplied in freeze-dried format with trifluoroacetic acid as a counter ion, maintaining structural integrity and facilitating long-term storage stability. Quality control measures include amino acid analysis and mass spectrometric confirmation of the correct molecular weight and sequence identity.
Human Leukocyte Antigen-A*02:01 Restriction and Binding Mechanics
The melanoma-associated antigen C2 (191-200) peptide demonstrates specific restriction to human leukocyte antigen-A02:01 molecules, exhibiting high-affinity binding characteristics that enable effective antigen presentation to CD8+ T lymphocytes. Binding affinity studies have revealed that this peptide achieves a half-maximal inhibitory concentration of 0.52 nanomolar, indicating exceptionally strong binding to human leukocyte antigen-A02:01 molecules. This binding strength places the peptide well within the range considered optimal for T cell recognition and activation.
The binding mechanics involve specific anchor residue interactions with defined pockets within the human leukocyte antigen-A02:01 binding groove. The leucine residue at position 2 serves as a primary anchor, fitting into the B pocket of the human leukocyte antigen molecule, while the valine residue at position 10 functions as the C-terminal anchor within the F pocket. These anchor positions are critical for stable peptide-human leukocyte antigen complex formation and represent conserved binding motifs for human leukocyte antigen-A02:01-restricted peptides.
Secondary anchor interactions further stabilize the peptide-human leukocyte antigen complex through additional contact points. The phenylalanine residue at position 3 interacts with the D pocket, providing supplementary binding energy that enhances overall complex stability. Binding studies using competitive fluorescence polarization assays have demonstrated that this peptide effectively competes with reference peptides for human leukocyte antigen-A*02:01 binding, confirming its high affinity and specificity for this allotype.
The peptide-human leukocyte antigen complex formation results in surface presentation that enables recognition by antigen-specific T cell receptors. Multiple cytotoxic T lymphocyte clones have been identified that specifically recognize this peptide when presented by human leukocyte antigen-A*02:01 molecules, each utilizing distinct T cell receptor sequences. This recognition occurs with half-maximal lysis concentrations typically ranging between 20 and 100 nanomolar, consistent with physiologically relevant T cell activation thresholds.
Kinetic studies of peptide binding reveal rapid association with human leukocyte antigen-A*02:01 molecules and relatively slow dissociation rates, contributing to the stability of the peptide-human leukocyte antigen complex on cell surfaces. The extended half-life of these complexes enhances the probability of T cell encounter and recognition, thereby improving the efficiency of immune surveillance mechanisms targeting cells expressing melanoma-associated antigen C2.
Crystallographic Analysis of Peptide-Human Leukocyte Antigen Complex
Structural analysis of peptide-human leukocyte antigen complexes provides detailed insights into the molecular interactions governing antigen presentation and T cell recognition. While specific crystallographic structures of the melanoma-associated antigen C2 (191-200) peptide in complex with human leukocyte antigen-A*02:01 have not been extensively characterized in the available literature, comparative structural studies with related peptides offer valuable insights into the likely binding mode and conformational features.
The human leukocyte antigen-A*02:01 binding groove exhibits characteristic features that accommodate peptides of similar length and sequence motifs. The binding cleft consists of two alpha-helical walls connected by a beta-sheet floor, creating a groove approximately 25 Angstroms in length capable of accommodating peptides of 8-11 amino acids in length. For decapeptides like melanoma-associated antigen C2 (191-200), the peptide adopts an extended conformation with specific anchor residues buried deeply within the binding pockets while other residues are positioned for potential T cell receptor contact.
Molecular modeling studies suggest that the melanoma-associated antigen C2 (191-200) peptide adopts a canonical extended conformation within the human leukocyte antigen-A*02:01 binding groove, with the leucine residue at position 2 making extensive hydrophobic contacts within the B pocket. The C-terminal valine residue at position 10 fits snugly into the F pocket, forming critical anchor interactions that stabilize the complex. The peptide backbone maintains hydrogen bonding interactions with conserved human leukocyte antigen residues, particularly at the N- and C-terminal regions.
The surface accessibility of various peptide residues influences T cell receptor recognition patterns. Residues at positions 4, 5, 6, 7, and 8 are positioned on the upper surface of the peptide-human leukocyte antigen complex, making them accessible for T cell receptor contact. The central glycine residue at position 4 provides conformational flexibility that may accommodate different T cell receptor binding orientations, while the hydrophobic residues at positions 5, 7, and 8 create distinct interaction surfaces for T cell receptor complementarity-determining regions.
Comparative analysis with other human leukocyte antigen-A*02:01-restricted peptides reveals that the melanoma-associated antigen C2 (191-200) peptide shares structural similarities with other immunogenic tumor-associated antigens. The presence of multiple leucine residues creates a hydrophobic binding surface that may be recognized by overlapping T cell receptor repertoires, potentially explaining the cross-reactivity patterns observed in some cytotoxic T lymphocyte clones.
Biochemical Properties and Stability
The biochemical characteristics of melanoma-associated antigen C2 (191-200) peptide encompass various aspects of its processing, stability, and physicochemical properties that influence its biological activity and therapeutic applications. The peptide exhibits specific processing requirements for generation within cellular environments, primarily involving proteasomal cleavage of the parent melanoma-associated antigen C2 protein. Notably, this peptide is produced exclusively by intermediate proteasome subtypes containing both beta-1i and beta-5i catalytic subunits, distinguishing it from peptides generated by standard or immunoproteasomes alone.
The unique proteasomal processing requirement indicates that melanoma-associated antigen C2 (191-200) generation depends on specific cellular conditions that promote intermediate proteasome assembly. This processing specificity may contribute to the tissue-specific expression patterns observed for this epitope, as intermediate proteasomes are particularly abundant in certain tumor cell types and normal tissues. The exclusive dependence on intermediate proteasome processing suggests that peptide presentation may be influenced by cellular stress conditions, inflammatory signals, or other factors that modulate proteasome composition.
Stability characteristics of the peptide demonstrate its resistance to degradation under physiological conditions. The peptide maintains structural integrity when stored in freeze-dried format with trifluoroacetic acid as a stabilizing agent. Under standard storage conditions at 2-8°C, the peptide retains its binding affinity and biological activity for extended periods. The presence of multiple hydrophobic residues contributes to the peptide's stability by reducing susceptibility to proteolytic degradation, particularly at sites that might be vulnerable to cellular peptidases.
Physicochemical properties of the melanoma-associated antigen C2 (191-200) peptide include its molecular weight of approximately 1,158 daltons and its predominantly hydrophobic character with a single negatively charged residue. The peptide exhibits limited solubility in aqueous solutions, requiring appropriate buffer conditions or co-solvents for optimal dissolution. The isoelectric point is influenced by the presence of the N-terminal amino group, the C-terminal carboxyl group, and the glutamic acid side chain, resulting in a slightly acidic overall charge at physiological pH.
The peptide's biochemical stability under various experimental conditions has been validated through multiple analytical techniques, including high-performance liquid chromatography and mass spectrometry. These analyses confirm that the peptide maintains its sequence integrity and does not undergo significant degradation or modification during standard handling and storage procedures. The stability profile supports its use in various research applications, including T cell stimulation assays, binding studies, and immunological investigations.
Properties
sequence |
LLFGLALIEV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C2 (191-200) |
Origin of Product |
United States |
Scientific Research Applications
T Cell Therapy
Adoptive T cell therapy has been a significant advancement in treating metastatic melanoma. MAGE-C2-specific T cell receptors (TCRs) have been isolated from patients who exhibited clinical responses to vaccination. Studies have shown that TCRs targeting MAGE-C2 can be engineered into T cells, enhancing their ability to recognize and kill tumor cells expressing this antigen.
- Case Study: Patient EB81
In a notable case, patient EB81 demonstrated a robust antitumor response with high frequencies of T cells targeting MAGE-C2. The study identified multiple TCR clonotypes directed against the MAGE-C2 191-200 peptide (LLFGLALIEV), indicating the potential for personalized T cell therapies based on individual antigen recognition profiles .
Vaccine Development
MAGE-C2 has been incorporated into vaccine formulations aimed at eliciting strong immune responses against melanoma. Vaccination strategies that include MAGE-C2 have shown promising results in increasing the frequency of specific CD8+ T cells in patients, leading to tumor regression.
- Clinical Outcomes
Patients receiving vaccines that included MAGE-C2 peptides often exhibited significant clinical improvements, with some achieving long-term remission . The use of epigenetic drugs to enhance MAGE-C2 expression in tumor cells prior to vaccination has also been investigated, showing increased recognition by T cells without affecting normal tissues .
Biomarker for Prognosis
MAGE-C2 expression levels have been correlated with clinical outcomes across various cancers. In breast cancer, for instance, high expression of MAGE-C2 has been linked to poor prognosis and aggressive disease characteristics. Studies utilizing RT-PCR and immunohistochemistry have confirmed that MAGE-C2 is overexpressed in breast cancer tissues compared to benign or normal breast tissues .
Mechanistic Insights
Research has elucidated the mechanisms through which MAGE-C2 contributes to tumorigenicity and resistance to apoptosis:
- Tumor Growth Promotion
MAGE-C2 has been shown to interact with key regulatory proteins involved in DNA repair processes, such as KAP1. This interaction promotes cell survival and proliferation by preventing apoptosis under stress conditions . Knockdown studies have demonstrated that reducing MAGE-C2 expression leads to increased apoptosis in melanoma cell lines, confirming its role as an oncogene .
Summary of Research Findings
The following table summarizes key findings related to the applications of MAGE-C2:
Comparison with Similar Compounds
Key Features:
- Expression: MAGE-C2 is aberrantly expressed in melanoma, breast cancer, and other malignancies but is absent in most normal tissues (except testis and placenta) .
- Function : It promotes tumor survival by inhibiting apoptosis via STAT3 signaling and upregulating anti-apoptotic proteins like survivin .
- Clinical Relevance: High MAGE-C2 expression correlates with poor prognosis and resistance to conventional therapies .
Table 1: Comparative Analysis of MAGE-C2 (191-200) and Related Antigens
Key Differentiators of MAGE-C2 (191-200)
(i) Mechanistic Uniqueness
- Apoptosis Resistance : Unlike MAGE-A1 or NY-ESO-1, MAGE-C2 directly modulates STAT3 signaling to upregulate survivin and cyclin D1, enhancing tumor cell survival in suspension cultures .
- Epigenetic Regulation: MAGE-C2 expression is tightly controlled by DNA methylation and histone acetylation, a feature less pronounced in PRAME or gp100 .
(ii) Therapeutic Challenges
- HLA Diversity : MAGE-C2 (191-200) binds multiple HLA alleles (e.g., HLA-A24 and HLA-B07), broadening its applicability compared to HLA-A*02-restricted antigens like gp100 .
- Tumor Heterogeneity : MAGE-C2 expression varies across metastatic lesions, complicating uniform targeting—a challenge also observed with MAGE-A1 .
(iii) Clinical Progress
- MAGE-C2-targeted TCR therapies are in preclinical/early clinical trials for uveal melanoma, whereas NY-ESO-1 and gp100 have advanced to late-stage trials .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing the MAGE-C2 (191-200) peptide is solid-phase peptide synthesis (SPPS) . This technique is widely used for synthesizing antigenic peptides due to its efficiency and ability to produce high-purity peptides suitable for immunological assays.
- Process Overview : The peptide sequence LLFGLALIEV is assembled stepwise on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is coupled sequentially, with deprotection and washing steps between couplings to ensure specificity and purity.
- Advantages : SPPS allows for precise control over peptide length and sequence, enabling the synthesis of tumor-associated antigen peptides with high fidelity.
- Purification : After synthesis, the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) to achieve a purity typically exceeding 95%, essential for immunological applications.
Peptide Characterization
- Mass Spectrometry : The synthesized peptide is characterized by mass spectrometry to confirm the molecular weight and sequence integrity.
- Analytical HPLC : Used to verify purity and detect any synthesis by-products or truncated sequences.
Preparation for Immunological Applications
Peptide Loading on MHC Molecules
- The MAGE-C2 (191-200) peptide is used in studies involving cytolytic T lymphocytes (CTLs) recognizing tumor antigens presented by HLA-A2 molecules.
- Peptide loading onto HLA-A2 molecules is performed in vitro by incubating the purified peptide with antigen-presenting cells or synthetic MHC molecules to study T cell recognition and immune response.
Peptide-Based Immunotherapy Preparations
- The peptide is often formulated with adjuvants or delivered via dendritic cells in cancer vaccine strategies.
- It may also be used to generate peptide-specific T cell clones or T cell receptor (TCR) transduced T cells for adoptive cell therapy.
Research Findings on Preparation and Use of MAGE-C2 (191-200)
Identification and Immunogenicity
- The peptide LLFGLALIEV (191-200) was identified as a tumor-specific antigen recognized by melanoma-specific CTL clones from patients who experienced tumor regression post-immunotherapy.
- This peptide is presented by HLA-A2 and has been shown to elicit specific T cell responses, making it a promising candidate for immunotherapeutic targeting.
Expression and Enhancement Techniques
Functional Studies
- Studies demonstrate that MAGE-C2 contributes to tumor growth and survival, partly through interactions with DNA repair proteins, underscoring the therapeutic relevance of targeting peptides like (191-200).
Data Table: Summary of Preparation and Characterization Parameters
| Step | Method/Technique | Key Parameters/Details | Purpose/Outcome |
|---|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis (Fmoc-SPPS) | Sequential amino acid coupling; resin-bound synthesis | Production of peptide LLFGLALIEV with high purity |
| Peptide Cleavage & Purification | Acid cleavage; HPLC purification | >95% purity confirmed by analytical HPLC | Removal from resin and isolation of pure peptide |
| Peptide Characterization | Mass spectrometry; Analytical HPLC | Molecular weight confirmation; purity check | Verification of peptide identity and quality |
| Peptide Loading on MHC | In vitro peptide-MHC binding assays | Incubation with HLA-A2 molecules | Presentation to CTLs for immune recognition |
| Expression Enhancement | Epigenetic drug treatment (azacytidine, valproate) | Increased MAGE-C2 gene and protein expression | Enhanced antigen presentation and T cell activation |
Q & A
Q. What experimental methods are recommended to confirm the presence of MAGE-C2 (191-200) in biological samples?
To detect the MAGE-C2 (191-200) peptide (sequence: LLFGLALIEV), researchers should employ:
- Mass spectrometry (MS): Coupled with immunoprecipitation using anti-MAGE-C2 antibodies to isolate the peptide from lysates of melanoma cell lines or patient-derived samples .
- ELISA/Western blot (WB): Use validated monoclonal antibodies (e.g., clone EPR19064) specific to MAGE-C2 for quantitative analysis. Ensure antibody specificity via knockdown controls or peptide blocking experiments .
- Immunohistochemistry (IHC): Optimize protocols for formalin-fixed paraffin-embedded (FFPE) tissues, validated with positive/negative controls (e.g., healthy skin vs. melanoma) .
Q. What is the functional role of MAGE-C2 (191-200) in melanoma tumorigenesis?
MAGE-C2 is overexpressed in melanoma and contributes to oncogenesis via:
- Ubiquitination regulation: MAGE-C2 forms complexes with E3-RING ubiquitin ligases (e.g., TRIM28), modulating substrate specificity and activity. This impacts pathways like DNA repair and apoptosis evasion .
- Immune evasion: As a cancer-testis antigen, MAGE-C2 is immunogenic but often exhibits low MHC-I presentation in tumors, enabling immune escape .
- Clinical correlation: High MAGE-C2 expression is linked to advanced melanoma stages and resistance to checkpoint inhibitors, suggesting prognostic value .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the immunogenicity of MAGE-C2 (191-200) for T-cell-based therapies?
- In vitro T-cell activation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-matched donors and stimulate with MAGE-C2 (191-200) peptide-pulsed dendritic cells. Measure IFN-γ release via ELISpot .
- TCR affinity optimization: Use phage display or yeast display libraries to engineer high-affinity T-cell receptors (TCRs) targeting the peptide-HLA-A*02:01 complex. Validate with tetramer staining and cytotoxicity assays .
- In vivo models: Adoptively transfer TCR-engineered T cells into humanized mouse models bearing MAGE-C2+ tumors. Monitor tumor regression and immune infiltration via flow cytometry .
Q. What challenges arise in detecting MAGE-C2 (191-200) in heterogeneous tumor samples, and how can they be mitigated?
- Antibody cross-reactivity: Commercial antibodies (e.g., anti-MAGEC2 [EPR19064]) may cross-react with other MAGE family members (e.g., MAGE-A3). Validate using CRISPR-Cas9 knockout cell lines or siRNA-mediated knockdown .
- Low peptide abundance: Enhance sensitivity via pre-analytical enrichment (e.g., immunoprecipitation) or tandem mass spectrometry with stable isotope-labeled peptides .
- Spatial heterogeneity: Combine single-cell RNA sequencing with multiplexed IHC to map MAGE-C2 expression across tumor regions .
Q. How do contradictory findings about MAGE-C2’s role in DNA damage response inform functional studies?
- Context-dependent mechanisms: While MAGE-D2 (a related antigen) regulates CHK1/CHK2 phosphorylation in gliomas, MAGE-C2 may have divergent roles. Use isogenic cell lines (MAGE-C2 KO vs. WT) treated with DNA-damaging agents (e.g., cisplatin) to assess γH2AX foci formation and comet assays .
- Interactome mapping: Perform co-immunoprecipitation followed by proteomics to identify MAGE-C2 binding partners in melanoma vs. non-melanoma models .
Q. What structural biology approaches are suitable for analyzing the MAGE-C2 (191-200) peptide’s interaction with HLA molecules?
- X-ray crystallography/NMR: Resolve the 3D structure of the peptide-HLA-A*02:01 complex to identify critical residues for TCR binding. Compare with non-immunogenic MAGE peptides to infer design rules for vaccines .
- Molecular dynamics simulations: Model peptide flexibility and hydrogen bonding patterns to predict stability and immunodominance .
Q. How can researchers validate MAGE-C2 (191-200) as a therapeutic target in preclinical models?
- Syngeneic mouse models: Engineer B16-F10 melanoma cells to express human MAGE-C2 and HLA-A*02:01. Test TCR-T cell therapies or peptide vaccines for tumor control .
- Patient-derived xenografts (PDXs): Use PDXs from MAGE-C2+ melanoma patients to assess combination therapies (e.g., TCR-T cells + anti-PD-1) .
- Biomarker analysis: Correlate MAGE-C2 expression in baseline biopsies with treatment response in ongoing clinical trials (e.g., NCT trials targeting MAGE-C2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
